molecular formula C14H9Cl2F6N3O B4174413 N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE

N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE

Cat. No.: B4174413
M. Wt: 420.1 g/mol
InChI Key: QOBDBRARLPRXCM-RMKNXTFCSA-N
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Description

N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a cyano group, and dichlorobenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of trifluoromethyl ketones and benzophenone imines . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and cyano group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biological processes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE stands out due to its combination of trifluoromethyl groups, cyano group, and dichlorobenzamide moiety, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

N-[(Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F6N3O/c1-6(24)9(5-23)12(13(17,18)19,14(20,21)22)25-11(26)8-3-2-7(15)4-10(8)16/h2-4H,24H2,1H3,(H,25,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBDBRARLPRXCM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE
Reactant of Route 6
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE

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